3-(2-Hydroxyethyl)histidine
Description
Properties
IUPAC Name |
(2S)-2-amino-3-[3-(2-hydroxyethyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c9-7(8(13)14)3-6-4-10-5-11(6)1-2-12/h4-5,7,12H,1-3,9H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRAYRSSCLGTSF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CCO)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N(C=N1)CCO)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221198 | |
| Record name | 3-(2-Hydroxyethyl)histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70962-69-5 | |
| Record name | 3-(2-Hydroxyethyl)histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070962695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethyl)histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Pathways of 3 2 Hydroxyethyl Histidine Formation
Endogenous Biosynthetic Routes and Hypothetical Pathways
Currently, there is no established evidence for endogenous biosynthetic pathways that produce 3-(2-Hydroxyethyl)histidine within organisms. Its presence is primarily recognized as a biomarker of exposure to exogenous alkylating agents like ethylene (B1197577) oxide. While the body has complex machinery for synthesizing and modifying amino acids, a specific enzymatic route for adding a 2-hydroxyethyl group to histidine has not been identified. nih.govresearchgate.netresearchgate.netuniprot.org Hypothetically, if such a pathway existed, it would necessitate an enzyme capable of catalyzing the hydroxyethylation of the histidine imidazole (B134444) ring, but no such enzyme has been discovered. The prevailing scientific consensus is that this compound arises from the chemical reaction of histidine with external electrophilic agents.
Formation as a Molecular Adduct in Response to Exogenous Agents
The most significant and well-documented pathway for this compound formation is as a molecular adduct following exposure to external chemical agents. This process is a direct consequence of the chemical reactivity of the histidine molecule.
Alkylation Mechanisms of the Imidazole Ring (e.g., by Sulfur Mustard Analogues)
The core mechanism for the formation of this compound is the alkylation of the imidazole ring of histidine. This reaction is particularly well-studied in the context of exposure to ethylene oxide, a potent alkylating agent. researchgate.netnih.gov The process involves the electrophilic attack by the alkylating agent on the electron-rich nitrogen atoms of the imidazole ring.
In the case of ethylene oxide, its strained three-membered ring is susceptible to opening upon attack by a nucleophile like the imidazole nitrogen. This results in the covalent attachment of a hydroxyethyl (B10761427) group (-CH₂CH₂OH) to the nitrogen atom. A similar mechanism occurs with other alkylating agents, such as sulfur mustard and its analogues, which are known to react with various biological molecules, including proteins and DNA. nih.govdtic.milcardiff.ac.uknih.gov These agents form cyclic sulfonium (B1226848) ion intermediates that are highly reactive towards nucleophilic sites on biomolecules, including the histidine imidazole ring. nih.gov This alkylation can happen to free histidine in the body or to histidine residues that are part of a protein's structure. researchgate.netnih.gov
Regioselectivity of Imidazole Nitrogen Modification (N1 versus N3 Alkylation)
The imidazole ring of histidine contains two nitrogen atoms, designated N-π (N1) and N-τ (N3). Both are potential sites for alkylation, which can lead to the formation of two distinct isomers: 1-(2-Hydroxyethyl)histidine and this compound. The preference for alkylation at one nitrogen over the other is known as regioselectivity.
Several factors influence which nitrogen is modified, but the N3 position is generally the favored site for alkylation by agents like ethylene oxide. vulcanchem.com This preference is largely due to electronic properties; the N3 nitrogen is typically more basic and therefore more nucleophilic than the N1 nitrogen. Consequently, it reacts more readily with incoming electrophiles, leading to a higher yield of the this compound isomer. The specific environment, such as the solvent, can also play a crucial role in directing the alkylation to a specific nitrogen. nih.govvulcanchem.comresearchgate.net
Influence of Reaction Conditions and Solvent Effects on Adduct Formation
The efficiency and outcome of the adduct formation are highly dependent on the chemical environment in which the reaction occurs. Key factors include pH, temperature, and the nature of the solvent. mdpi.comnih.govresearchgate.net
| Reaction Condition | Influence on Adduct Formation |
| pH | The pH of the surrounding medium affects the protonation state of the imidazole ring. mdpi.com At physiological pH (~7.4), the ring exists in both protonated and unprotonated forms. The unprotonated form is significantly more nucleophilic and thus more reactive towards alkylating agents. Therefore, conditions that favor the neutral, unprotonated state generally accelerate the rate of adduct formation. core.ac.uk |
| Temperature | Like most chemical reactions, the rate of alkylation increases with temperature. Studies on non-enzymatic browning reactions involving histidine have shown a clear temperature dependence. scielo.br |
| Solvent Effects | The solvent can have a profound impact on the reaction. nih.govvulcanchem.com For instance, solvents like hexafluoroisopropanol (HFIP) have been shown to modulate the electronic and steric environment around the imidazole ring, which can be used to direct the alkylation regioselectively towards either the N1 or N3 position. nih.govresearchgate.net The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize the transition state of the reaction, thereby influencing its rate and the isomeric product ratio. researchgate.net |
This table provides a summary of how different reaction conditions can affect the formation of histidine adducts.
Cellular and Subcellular Localization of Formation Events
The formation of this compound adducts can occur wherever histidine is present and accessible to an alkylating agent. Since histidine is a fundamental amino acid found in countless proteins throughout the body, these adducts can be formed in virtually any cell or tissue upon exposure. elifesciences.orgwikipedia.orgnih.gov
The most prominent and well-studied site for the formation and accumulation of these adducts is the hemoglobin protein within red blood cells. researchgate.net Hemoglobin is an abundant protein, and its long lifespan (approximately 120 days in humans) allows for the gradual accumulation of stable adducts over time. researchgate.net This makes hemoglobin adducts, including this compound, excellent long-term biomarkers for monitoring chronic exposure to substances like ethylene oxide. nih.govresearchgate.net
Within the cell, the formation event is not restricted to a single compartment. Alkylating agents can penetrate various cellular and subcellular locations. wikipedia.orgnih.gov Therefore, adducts could potentially form on histidine residues of proteins located in the cytoplasm, the nucleus, or within organelles like the mitochondria and endoplasmic reticulum, depending on the distribution of the agent within the cell. elifesciences.orgwikipedia.org However, due to the ease of sampling and the integrated dose measurement it provides, adduct formation on hemoglobin in erythrocytes remains the primary focus for biomonitoring studies. researchgate.net
Metabolic Processing and Catabolism of 3 2 Hydroxyethyl Histidine
Enzymatic Degradation Pathways and Associated Enzymes
Direct enzymatic pathways for the degradation of free 3-(2-Hydroxyethyl)histidine have not been specifically elucidated in published research. The catabolism of standard amino acids typically begins with the removal of the α-amino group through transamination or deamination, followed by the oxidation of the remaining carbon skeleton. britannica.comnih.gov In the case of this compound, the presence of the hydroxyethyl (B10761427) group on the imidazole (B134444) ring presents a modified structure that may not be recognized by the canonical enzymes of histidine degradation.
The primary enzyme in the main catabolic pathway of histidine is histidase (also known as histidine ammonia-lyase), which catalyzes the deamination of histidine to form urocanic acid. nih.govnih.gov It is plausible that the substitution on the imidazole ring of this compound could hinder or prevent its binding to the active site of histidase.
Should the compound be processed, it would likely involve hydrolytic enzymes capable of cleaving the hydroxyethyl group or other parts of the molecule. For instance, various proteases and peptidases demonstrate the ability to hydrolyze peptide bonds, and enzymatic hydrolysis is a common mechanism for breaking down complex organic molecules. wikipedia.orgmdpi.comacs.org Research on the enzymatic hydrolysis of other complex molecules, such as the hydrolysis of 2-hydroxyethyl benzoate, shows that hydrolases can act on hydroxyethylated compounds. acs.org However, without specific studies, the enzymes that might act on this compound remain hypothetical.
Table 1: Key Enzymes in General Histidine Catabolism
| Enzyme | Function | Pathway |
|---|---|---|
| Histidase (Histidine ammonia-lyase) | Deaminates L-histidine to trans-urocanate. nih.gov | Primary catabolic pathway |
| Urocanase | Converts trans-urocanate to 4-imidazolone-5-propionate. | Primary catabolic pathway |
| Imidazolonepropionase | Hydrolyzes 4-imidazolone-5-propionate to N-formiminoglutamate. | Primary catabolic pathway |
| Glutamate formiminotransferase | Transfers the formimino group to tetrahydrofolate, yielding glutamate. nih.gov | Final step in histidine catabolism to glutamate |
Investigation of Metabolic Turnover Rates in Biological Systems
Specific metabolic turnover rates for this compound are not available in the current body of scientific literature. Metabolic turnover refers to the sum of all biochemical processes involved in the synthesis and degradation of a particular molecule. nih.gov As this compound is primarily formed as a stable adduct on proteins like hemoglobin, its turnover is intrinsically linked to the turnover of the adducted protein.
The clearance of hemoglobin adducts, however, can occur more rapidly than the normal lifespan of an erythrocyte (approximately 120 days), suggesting the existence of specific removal or repair mechanisms. nih.gov Studies on other hemoglobin adducts have shown non-linear decay patterns, indicating that simple cell turnover is not the only clearance mechanism at play. nih.gov
In studies of histidine tolerance, high doses of L-histidine in humans lead to a rapid increase in plasma concentrations, which then decline to fasting levels within a few hours, demonstrating a rapid turnover for the parent amino acid. nih.gov This contrasts with the presumed slower turnover of the protein-adducted form of this compound.
Table 2: Comparative Adduct Levels in Human Blood Samples
| Compound | Adduct Level (pmol/g Hb) | Population |
|---|---|---|
| Ethyl vinyl ketone (EVK)-Valine Adduct | 25 - 68 | Smokers and Non-smokers acs.org |
| Acrylamide (AA)-Valine Adduct | Comparable to EVK adducts in non-smokers | Non-smokers acs.org |
This table presents data on other hemoglobin adducts to provide context for typical adduct levels found in human blood, in the absence of specific turnover data for this compound.
Excretion and Clearance Mechanisms in Research Models
The primary clearance route for this compound, when it exists as a hemoglobin adduct, is through the natural turnover and degradation of red blood cells by the reticuloendothelial system. researchgate.net Any free this compound that might be released during this process, or that exists unbound in the plasma, would likely be cleared via renal excretion.
A useful analogue for the excretion of a modified, non-reutilizable amino acid is 3-methylhistidine. This compound is formed by the post-translational methylation of histidine in actin and myosin. When these muscle proteins are broken down, 3-methylhistidine is released and subsequently excreted quantitatively in the urine, serving as a reliable biomarker for muscle protein catabolism. nih.govwikipedia.org It is reasonable to infer that free this compound would follow a similar pathway of urinary excretion.
Studies on hemoglobin adducts from other chemicals have shown that the clearance can be faster than erythrocyte turnover, suggesting that there may be enzymatic or other processes that remove the adduct or the entire adducted protein from circulation. nih.gov
Table 3: Reported Urinary Excretion of 3-Methylhistidine in Healthy Adults
| Parameter | Value | Reference |
|---|---|---|
| Urinary Concentration Range | 3.63–69.27 µmol/mmol of creatinine | wikipedia.org |
| Average Urinary Concentration | 15–20 µmol/mmol of creatinine | wikipedia.org |
| Average Excretion (Healthy Males) | 74.8 +/- 17.1 mg/day | nih.gov |
This data for the analogous compound 3-methylhistidine illustrates a potential excretion profile for a modified histidine.
Interactions with Broader Histidine Metabolic Networks
The presence of this compound can potentially interact with the broader metabolic network of histidine, which is a crucial amino acid with several metabolic fates. nih.govnih.gov Histidine is utilized for protein synthesis, catabolized for energy, and serves as a precursor for the synthesis of important bioactive molecules like histamine (B1213489) and the dipeptide carnosine. nih.govnih.gov
The formation of this compound on proteins effectively sequesters histidine residues, making them unavailable for their normal physiological functions. If a significant portion of the body's histidine pool were to be modified, it could theoretically impact pathways reliant on this amino acid.
Furthermore, if free this compound were to circulate in the plasma, it could act as a competitive inhibitor for enzymes that normally process histidine. For example, it might compete with histidine for binding to histidase or aminotransferases, potentially slowing the catabolism of normal histidine. nih.gov Studies have shown that the metabolic balance of histidine is sensitive; restricting dietary histidine in mice has been shown to improve metabolic health and reverse diet-induced obesity, highlighting the regulatory importance of histidine levels. wisc.edu
The imidazole side chain of histidine is also a key component of the active sites of many enzymes, where it acts as a proton donor or acceptor in catalytic triads. nih.govwikipedia.org The hydroxyethylation of this ring would negate this function, although this is a post-translational modification and the modified amino acid would not be incorporated during protein synthesis.
Table 4: Major Metabolic Pathways of Histidine and Potential for Interaction
| Pathway | Key Function | Potential Interaction with this compound |
|---|---|---|
| Protein Synthesis | Incorporation into polypeptide chains. wikipedia.org | Sequestration of histidine residues in proteins as adducts. |
| Catabolism via Histidase | Irreversible degradation for energy or conversion to other metabolites. nih.gov | Potential competitive inhibition of histidase by free this compound. |
| Histamine Synthesis | Decarboxylation to form histamine, a key signaling molecule. nih.gov | Competition for histidine substrate could reduce histamine production. |
Biological and Biochemical Research Implications
Investigation of Its Role as a Molecular Biomarker
The formation of adducts with macromolecules like DNA and proteins is a key mechanism of toxicity for electrophilic compounds such as ethylene (B1197577) oxide. 3-(2-Hydroxyethyl)histidine, formed by the alkylation of histidine residues in proteins, serves as a stable and quantifiable indicator of exposure to ethylene oxide.
The development of this compound as a biomarker has been validated in preclinical animal models, particularly in studies involving exposure to ethylene oxide. Research has demonstrated a clear dose-response relationship between the concentration of ethylene oxide and the levels of this adduct in hemoglobin.
In a notable study, male Fischer 344 rats were exposed to controlled concentrations of ethylene oxide (0, 10, 33, and 100 ppm) for 6 hours a day, 5 days a week, over a two-year period. Analysis of hemoglobin from these rats revealed a direct correlation between the exposure level and the amount of Nτ-(2-hydroxyethyl)histidine formed. The adduct was isolated from hemoglobin hydrolysates and quantified using gas chromatography-mass fragmentography and amino acid analysis. The results showed that the degree of alkylation increased with higher exposure concentrations, confirming its utility as a reliable biomarker for ethylene oxide dosimetry nih.gov.
The following table summarizes the findings from this preclinical validation study:
| Exposure Concentration (ppm) | Nτ-(2-hydroxyethyl)histidine Level (nmol/g Hemoglobin) |
| 0 (Control Group 1) | 1.3 |
| 0 (Control Group 2) | 2.8 |
| 10 | 14 |
| 33 | 34 |
| 100 | 82 |
These preclinical data were crucial in establishing Nτ-(2-hydroxyethyl)histidine as a specific and quantitative biomarker of ethylene oxide exposure, where the dose received by the tissue can be estimated from the level of hemoglobin alkylation nih.gov.
The presence of this compound is a direct indicator of an organism's exposure to ethylene oxide, a known cellular stressor and carcinogen nih.gov. Ethylene oxide induces stress by reacting with and modifying critical cellular components, including proteins and DNA nih.govcdc.gov. The formation of protein adducts like this compound is a part of this broader landscape of molecular damage.
While the adduct itself is a marker of this chemical stress, specific research detailing a unique cellular or organismal stress response triggered by the this compound adduct is not extensively documented. The primary correlation is that elevated levels of this adduct signify a greater burden of ethylene oxide exposure, which in turn is linked to increased cellular damage and associated stress responses. For instance, studies on other types of protein adducts, such as those formed by 4-hydroxynonenal (B163490) (a marker of oxidative stress), show that such modifications can lead to changes in protein structure and function, contributing to cellular dysfunction nih.govmdpi.com. However, the specific downstream signaling pathways activated in response to the 3-(2-hydroxyethyl) modification on histidine residues remain an area for further investigation.
Interactions with Biological Macromolecules
Ethylene oxide is a reactive electrophile that readily forms covalent adducts with nucleophilic sites on biological macromolecules nih.govresearchgate.net. Histidine residues in proteins are one of the targets for such alkylation, leading to the formation of this compound nih.gov.
This compound does not typically exist as a free molecule that then binds to proteins. Instead, it is formed in situ when a histidine residue within a protein is alkylated by ethylene oxide nih.govnih.gov. Hemoglobin is a well-studied target for this modification due to its abundance and long lifespan in circulation, which allows for the accumulation and measurement of adducts over time nih.govcdc.gov.
The covalent modification of a histidine residue to this compound introduces a hydroxyethyl (B10761427) group, which can alter the local chemical environment within the protein. This modification can potentially affect:
Protein Charge: The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to participate in proton transfer. Alkylation at the Nτ position may alter this pKa and the charge state of the residue.
Steric Interactions: The addition of the hydroxyethyl group increases the size of the side chain, which could lead to steric clashes and disrupt local protein folding.
Hydrogen Bonding: The new hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new interactions or disrupting existing ones that are critical for maintaining the protein's tertiary structure.
While these effects are theoretically possible, detailed experimental studies focusing specifically on the structural and stability changes in proteins resulting from the formation of this compound are limited. Research on other protein modifications, such as the attachment of a polyhistidine tag, has shown that changes to protein termini or surfaces can indeed impact thermal stability and behavior across different pH conditions acs.org.
Histidine residues are frequently found in the active sites of enzymes, where they play crucial roles in catalysis, often acting as proton donors or acceptors or by coordinating with metal ions nih.govmdpi.com. The modification of a catalytic histidine residue to this compound could significantly impact enzyme function.
Potential consequences of this modification include:
Inactivation: If the modified histidine is essential for the catalytic mechanism, its alkylation would likely lead to a loss of enzyme activity. Photooxidation of a specific histidine residue in 3-phosphoglyceraldehyde dehydrogenase, for example, has been shown to inhibit its activity researchgate.net.
Altered Substrate Binding: The modification could change the shape and chemical properties of the active site, thereby affecting its affinity for substrates or cofactors.
Disrupted Regulation: If the histidine residue is involved in allosteric regulation or phosphorylation, its modification could interfere with these control mechanisms.
Despite these possibilities, there is a lack of specific research in the available literature that directly investigates and quantifies the modulation of enzyme activity as a direct result of the formation of a this compound residue.
The formation of this compound on proteins is a direct biochemical consequence of exposure to ethylene oxide nih.govnih.gov. Ethylene oxide alkylates the nitrogen atom at the 3-position (tele-position) of the imidazole ring of histidine residues within proteins nih.gov. This reaction is a key event in the biological monitoring of ethylene oxide exposure.
The primary and most well-established biochemical consequence of this adduct formation is its utility as a long-term, stable biomarker for dosimetry. By measuring the concentration of this compound in long-lived proteins like hemoglobin, it is possible to reconstruct the cumulative dose of ethylene oxide an individual has received over a period of weeks to months nih.gov. This is critical for assessing exposure in occupational settings and for understanding the risk associated with environmental sources cdc.govnih.gov.
Modulation of Cellular Signaling Pathways
While direct research on the specific roles of this compound in modulating cellular signaling pathways is not extensively documented, its structural relationship to L-histidine allows for informed hypotheses regarding its potential biological activities. L-histidine and its derivatives are known to be precursors for several critical signaling molecules and to participate in various cellular processes. nih.govmdpi.com
The parent compound, histidine, is a precursor for the biosynthesis of histamine (B1213489), a biogenic amine that acts as a key neurotransmitter and modulator of the immune response. nih.govwikipedia.org Histamine exerts its effects by binding to specific histamine receptors (H1, H2, H3, and H4), which are G-protein coupled receptors that trigger a variety of downstream signaling cascades. These pathways can influence processes ranging from allergic reactions and gastric acid secretion to neurotransmission and immunomodulation. nih.gov Given that this compound retains the core imidazole ring of histidine, it may have the potential to interact with histamine receptors or influence histamine metabolism, although this remains to be experimentally verified.
Furthermore, histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine), have been shown to possess antioxidant and anti-inflammatory properties, which can indirectly modulate cellular signaling. nih.govnih.gov These dipeptides can quench reactive oxygen species (ROS) and reactive carbonyl species (RCS), which are known to act as second messengers in various signaling pathways, including those involved in inflammation and apoptosis. nih.gov The presence of the 2-hydroxyethyl group on the imidazole ring of this compound may alter its antioxidant capacity or its interaction with cellular targets compared to histidine or other derivatives.
Role in Metal Ion Chelation and Redox Homeostasis (as a histidine derivative)
The imidazole side chain of histidine is a well-established ligand for various metal ions, playing a crucial role in the structure and function of many metalloproteins. nih.govwikipedia.org This chelating ability is central to its involvement in redox homeostasis. This compound, possessing the same imidazole ring, is expected to exhibit similar metal-chelating properties.
The imidazole ring of histidine can coordinate with a range of divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). nih.govmdpi.com This interaction is vital for the catalytic activity of numerous enzymes and for the structural integrity of proteins like zinc finger transcription factors. nih.gov By binding to redox-active metals such as copper and iron, histidine and its derivatives can prevent their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals and contribute to oxidative stress. nih.gov
Interactive Data Table: Metal Ion Chelation by Histidine Derivatives
The following table summarizes the known interactions of histidine and its related compounds with various metal ions, which provides a basis for the expected chelating properties of this compound.
| Compound | Metal Ion(s) | Coordination Sites | Biological Relevance |
| L-Histidine | Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe²⁺ | Imidazole nitrogen atoms, amino group, carboxyl group | Enzyme catalysis, protein structure, antioxidant activity nih.govmdpi.comnih.gov |
| Carnosine | Cu²⁺, Zn²⁺ | Imidazole nitrogen, amino group, peptide bond | Antioxidant, anti-glycation, neurotransmission nih.gov |
| Anserine | Cu²⁺, Zn²⁺ | Imidazole nitrogen, amino group, peptide bond | Buffering capacity in muscle, antioxidant nih.gov |
| Histatin 5 | Cu²⁺, Ni²⁺, Zn²⁺ | Multiple histidine residues | Antimicrobial activity in saliva |
| This compound (Predicted) | Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe²⁺ | Imidazole nitrogen atoms, amino group, carboxyl group | Potential antioxidant and metal-sequestering agent |
Advanced Analytical Methodologies for 3 2 Hydroxyethyl Histidine Research
Chromatographic Techniques for Isolation and Separation
Chromatography is the cornerstone for the analysis of 3-(2-Hydroxyethyl)histidine, enabling its separation from other amino acids and endogenous compounds prior to detection. The choice of technique depends on the required sensitivity, resolution, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing amino acids and their derivatives. For compounds like this compound, several HPLC modes can be employed. Reversed-phase (RP) HPLC is a common approach, but due to the polar nature of amino acids, retention can be challenging. nih.gov To overcome this, ion-pairing agents are often added to the mobile phase to enhance retention on the nonpolar stationary phase. researchgate.net
Alternatively, cation-exchange chromatography is highly effective, separating molecules based on their positive charge. mdpi.com Since the nitrogen atoms in the imidazole (B134444) ring of histidine can be positively charged, this method allows for strong retention and good separation from neutral or acidic molecules. mdpi.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics on a single column, also offers unique selectivity for polar and charged analytes like histidine derivatives. sielc.com Detection can be achieved using UV detectors, typically at low wavelengths around 200-220 nm, or more specific methods like post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) to create fluorescent products, significantly enhancing sensitivity. mdpi.comsielc.com
Table 1: Exemplary HPLC Conditions for Histidine and Derivative Analysis
| Analytical Mode | Stationary Phase | Mobile Phase / Buffer | Detection |
|---|---|---|---|
| Mixed-Mode | Primesep 100 | 60% Acetonitrile / 40% Water | UV (200 nm) |
| Cation-Exchange | Cation-exchange column | Isocratic 5 mmol L⁻¹ HNO₃ | Fluorescence (post-column derivatization) |
| Anion-Exchange | BIST™ B+ | Acetonitrile with Sulfuric Acid | UV (220 nm) |
| Reversed-Phase | Octadecylsilane (ODS) | Sodium acetate, acetonitrile, triethylamine (B128534) | UV (254 nm) |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in markedly higher separation efficiency, improved resolution, and substantially shorter analysis times. nih.gov UHPLC systems operate at much higher pressures to push the mobile phase through the densely packed columns. nih.gov For the analysis of this compound in complex biological samples like gastric fluid or plasma, UHPLC coupled with mass spectrometry (UHPLC-MS) is particularly powerful. researchgate.net It provides the high-throughput separation needed for metabolomic studies and the sensitivity required to detect low-level biomarkers. nih.govresearchgate.net The enhanced resolution helps to separate the target analyte from isobaric interferences, ensuring more accurate quantification.
Gas Chromatography (GC)
Gas Chromatography (GC) is a highly effective technique for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). oup.comnih.gov However, because amino acids are non-volatile, a critical derivatization step is required to convert the analyte into a thermally stable and volatile compound suitable for GC analysis.
A well-established method involves a two-step derivatization process. First, the protein containing the adduct is hydrolyzed. The resulting this compound is then derivatized to form its methyl ester heptafluorobutyryl derivative. oup.com This derivative is sufficiently volatile to be separated on a GC column and analyzed by MS. oup.com This GC-MS approach is highly sensitive and specific, making it a gold standard for the quantitative analysis of this biomarker in globin samples from individuals exposed to ethylene (B1197577) oxide. oup.com
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Overview
| Step | Procedure | Purpose |
|---|---|---|
| Sample Prep | Hydrolysis of globin | To release the this compound adduct. |
| Isolation | Ion-exchange chromatography | To isolate the alkylated amino acid from the hydrolysate. |
| Derivatization | Reaction to form methyl ester heptafluorobutyryl derivative | To create a volatile compound suitable for GC analysis. |
| Analysis | GC-MS | To separate and quantify the derivatized analyte. |
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details with high specificity and sensitivity. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is ideally suited for analyzing polar and thermally fragile molecules like amino acids and peptides. nih.govwikipedia.org In ESI-MS, a high voltage is applied to a liquid sample, creating a fine aerosol of charged droplets. As the solvent in the droplets evaporates, the charge density increases until gas-phase ions of the analyte are formed. wikipedia.org
For this compound, ESI would typically be performed in positive ion mode, generating a protonated molecule, denoted as [M+H]⁺. nih.gov A key advantage of ESI is that it imparts very little excess energy to the molecule, meaning the intact molecular ion is almost always observed with minimal fragmentation in the source. wikipedia.org This makes it highly effective for determining the molecular weight of the analyte and serves as the entry point for further structural analysis using tandem mass spectrometry.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Identification
Tandem mass spectrometry (MS/MS) is essential for the unambiguous identification and structural confirmation of this compound. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) generated by ESI is selected in the first stage of the mass spectrometer. This "precursor ion" is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller "product ions." nih.gov The resulting pattern of product ions forms a fragmentation spectrum that is a unique fingerprint of the molecule's structure.
Studies on the fragmentation of protonated histidine show a characteristic neutral loss of 46 Da, which corresponds to the sequential loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. nih.gov The fragmentation of this compound would be expected to include these characteristic losses from the histidine core, in addition to fragmentations related to the N-alkyl side chain. By monitoring specific precursor-to-product ion transitions in a mode known as multiple reaction monitoring (MRM), analysts can achieve exceptional selectivity and sensitivity for quantifying the target compound even in highly complex biological matrices. researchgate.net
Table 3: Predicted MS/MS Fragmentation Behavior for Protonated this compound
| Precursor Ion | Characteristic Neutral Loss | Resulting Fragment | Significance |
|---|---|---|---|
| [M+H]⁺ | H₂O + CO (46 Da) | [M+H - 46]⁺ | Confirms the presence of the amino acid backbone. |
| [M+H]⁺ | C₂H₄O (44 Da) | [M+H - 44]⁺ | Potential loss of the hydroxyethyl (B10761427) group. |
| [M+H]⁺ | Imidazole ring fragments | Various | Provides fingerprint of the histidine core structure. |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Detection
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample. While not a primary tool for the direct detection of organic molecules like this compound, its application becomes relevant in the context of metallomics and the study of metal-adducts of proteins and amino acids. Histidine residues are known to be effective metal chelators within proteins. abcam.com Therefore, ICP-MS can be employed to investigate the interaction of this compound with various metal ions, which may be pertinent in studies of toxicology and metalloenzyme function.
The high sensitivity of ICP-MS allows for the detection of trace elements bound to biological molecules. uns.ac.rs When coupled with separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE), ICP-MS serves as a highly sensitive, element-specific detector. uns.ac.rs This hyphenated approach, for instance LC-ICP-MS, can be utilized to separate proteins or peptides modified with this compound and subsequently quantify the associated metal content, providing insights into how this modification might alter the metal-binding properties of biomolecules.
Table 1: Potential Applications of ICP-MS in this compound Research
| Application Area | Analytical Approach | Information Gained |
| Metallomics | LC-ICP-MS | Quantification of trace metals associated with this compound-modified proteins or peptides. |
| Toxicology Studies | Direct infusion ICP-MS of isolated adducts | Screening for the presence of toxic metals bound to this compound. |
| Enzyme Function Analysis | CE-ICP-MS | Investigation of changes in metalloenzyme composition due to the formation of this compound. |
Quantitative Mass Spectrometry for Metabolomic and Adduct Profiling
Quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the analysis of this compound in biological samples. nih.govacs.org This technique offers the high sensitivity and selectivity required for both targeted quantification and untargeted metabolomic profiling of this adduct.
In metabolomic studies, LC-MS-based approaches are used to comprehensively identify and quantify small molecules in a biological system. mdpi.comshimadzu.com For this compound, this involves developing methods that can distinguish it from other endogenous metabolites and accurately measure its concentration. Targeted analysis often employs techniques like Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition. nih.gov
For adduct profiling, which aims to identify and quantify covalent modifications to proteins and DNA, LC-MS/MS is indispensable. Researchers have developed strategies to detect histidine adducts by monitoring for the characteristic immonium ion of histidine at m/z 110.0 in precursor ion scans. nih.govacs.orgresearchgate.net This allows for the specific detection of peptides containing a modified histidine residue. Subsequent MS/MS fragmentation of the parent ion provides structural information to confirm the identity of the adduct.
Table 2: Key Mass Spectrometric Parameters for the Analysis of Histidine Adducts
| Parameter | Description | Example Application | Reference |
| Precursor Ion Scan | Scanning for a specific fragment ion (e.g., m/z 110.0 for histidine) to identify parent ions containing that substructure. | Identification of peptides containing this compound. | nih.govacs.org |
| Multiple Reaction Monitoring (MRM) | A targeted MS/MS technique that monitors a specific precursor ion and one or more of its fragment ions. | Quantitative analysis of this compound in urine or blood samples. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds. | Characterization of novel histidine adducts in metabolomic profiling. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including this compound. nih.gov While MS techniques are excellent for detection and quantification, NMR provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry.
For the structural characterization of this compound, various 1D and 2D NMR experiments are employed. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, respectively. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations, helping to piece together the entire molecular structure. acs.org
NMR is also crucial for distinguishing between different isomers of modified histidine. For instance, alkylation of the histidine imidazole ring can occur at either the Nπ or Nτ nitrogen atom. acs.orgacs.org NMR spectroscopy, through the analysis of chemical shifts and coupling constants, can unambiguously determine the site of modification.
Table 3: Representative NMR Data for Histidine and its Derivatives
| Nucleus | Chemical Shift (ppm) - L-Histidine in D₂O | Expected Shift Changes upon Hydroxyethylation |
| Imidazole C2-H | ~8.7 | Shift will be dependent on the nitrogen atom (Nπ or Nτ) that is alkylated. |
| Imidazole C4-H | ~7.4 | Shift will be dependent on the nitrogen atom (Nπ or Nτ) that is alkylated. |
| α-CH | ~4.0 | Minor shifts expected. |
| β-CH₂ | ~3.2 | Minor shifts expected. |
| Hydroxyethyl -CH₂- | N/A | New signals expected in the 3.5-4.5 ppm range. |
Note: Specific chemical shifts for this compound would require experimental data for the pure compound. hmdb.ca
Spectrophotometric and Microchip Electrophoresis Approaches
While MS and NMR are powerful tools, spectrophotometric and microchip electrophoresis methods offer complementary advantages in terms of cost-effectiveness, speed, and portability for the analysis of this compound and related compounds.
Spectrophotometric methods for the determination of histidine and its derivatives often rely on a chemical reaction that produces a colored product, which can then be quantified by measuring its absorbance of light at a specific wavelength. researchgate.netresearchgate.net For example, the reaction of histidine with diazotized sulfanilic acid forms a yellow-colored compound. researchgate.netuctm.edu Such methods can be adapted for the quantification of this compound, provided the hydroxyethyl group does not interfere with the color-forming reaction.
Microchip electrophoresis (MCE) is a miniaturized separation technique that offers rapid analysis times, low sample and reagent consumption, and the potential for high-throughput screening. mdpi.comnih.gov MCE separates analytes based on their electrophoretic mobility in a microfabricated channel under the influence of an electric field. diva-portal.org This technique is well-suited for the separation of amino acids and their derivatives. nih.govwiley.com For the analysis of this compound, MCE can be coupled with sensitive detection methods such as laser-induced fluorescence (LIF) or electrochemical detection, often requiring a derivatization step to label the analyte.
Table 4: Comparison of Spectrophotometric and Microchip Electrophoresis Methods
| Analytical Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Measurement of light absorbance by a colored derivative. | Simple, inexpensive, rapid. | Lower sensitivity and selectivity compared to MS; may require derivatization. |
| Microchip Electrophoresis | Separation based on electrophoretic mobility in a microchannel. | Fast analysis, low sample volume, high efficiency, potential for automation. | May require derivatization for sensitive detection; lower sample loading capacity. |
Development of Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to improve the analytical properties of a compound, making it more suitable for separation and detection. sdiarticle4.comgreyhoundchrom.com For the analysis of this compound, derivatization is often employed to enhance its detectability in techniques like HPLC with UV or fluorescence detection, and to improve its chromatographic behavior. researchgate.net
A common strategy for derivatizing amino acids is to target their primary or secondary amine groups. Reagents such as phenylisothiocyanate (PITC) react with the amino group of histidine to form a phenylthiocarbamyl (PTC) derivative, which has a strong UV absorbance, allowing for sensitive detection by HPLC-UV. researchgate.net
Another widely used class of derivatizing reagents is those that introduce a fluorescent tag to the molecule. For example, o-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to produce a highly fluorescent isoindole derivative. mdpi.comnih.gov This allows for the highly sensitive detection of histidine and its derivatives using a fluorescence detector. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with this compound.
Table 5: Common Derivatization Reagents for Amino Acid Analysis
| Derivatizing Reagent | Target Functional Group | Detection Method | Key Features |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV (254 nm) | Forms stable PTC derivatives; suitable for pre-column derivatization. |
| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Fluorescence (e.g., Ex/Em = 360/440 nm) | Rapid reaction at room temperature; reagent itself is not fluorescent. |
| Dansyl chloride | Primary and secondary amines | Fluorescence | Produces highly fluorescent and stable derivatives. |
| Fluorescamine | Primary amines | Fluorescence | Reacts rapidly at room temperature; reagent is non-fluorescent. |
Chemical Synthesis and Derivatization Strategies for Research Applications
Precision Chemical Synthesis of 3-(2-Hydroxyethyl)histidine and Its Regioisomers
The precise chemical synthesis of this compound, also known as Nτ-(2-hydroxyethyl)histidine, requires careful control to ensure the alkylation occurs at the correct nitrogen atom of the imidazole (B134444) ring. The imidazole ring of histidine has two nitrogen atoms, Nπ (N1) and Nτ (N3), which can be alkylated, leading to the formation of regioisomers. The synthesis of the Nτ-isomer is often the target, as it is a known metabolite and biomarker.
One synthetic approach involves the reaction of protected histidine derivatives with appropriate alkylating agents. For instance, the synthesis of N(τ)-(2-hydroxyethyl)histidine has been achieved by reacting a protected histidine derivative with 2-benzyloxyethyl toluene-p-sulphonate rsc.org. This method allows for the targeted introduction of the 2-hydroxyethyl group to the imidazole ring.
Regioselective synthesis is a key challenge. Strategies to overcome the formation of mixed isomers often involve steric hindrance and occupancy-removal strategies nih.gov. For example, in the synthesis of related histidine adducts, steric hindrance can be used to direct alkylation to a specific nitrogen atom nih.gov. Density functional theory (DFT) calculations have been employed to understand the role of solvents like hexafluoroisopropanol (HFIP) in directing regioselective alkylation by modulating the steric and electronic environments of the N1 and N3 sites of the imidazole ring nih.gov.
A general pathway for the synthesis of N-alkylated histidine derivatives can be summarized as follows:
Protection of functional groups: The α-amino and carboxyl groups of L-histidine are protected to prevent side reactions.
Alkylation of the imidazole ring: The protected histidine is reacted with an alkylating agent to introduce the 2-hydroxyethyl group.
Deprotection: The protecting groups are removed to yield the final product.
The synthesis of deuteriated analogues, such as N(τ)-(2-hydroxy[2H4]ethyl) histidine, has also been described, which involves the use of isotopically labeled reagents like 2-benzyloxy[1,1,2,2-2H4]ethyl toluene-p-sulphonate rsc.org. These labeled compounds are invaluable for analytical applications.
Table 1: Key Reagents in the Synthesis of this compound and Analogues
| Reagent | Role | Reference |
| L-Histidine | Starting material | nih.gov |
| 2-Benzyloxyethyl toluene-p-sulphonate | Alkylating agent for introducing the hydroxyethyl (B10761427) group | rsc.org |
| 2-Benzyloxy[1,1,2,2-2H4]ethyl toluene-p-sulphonate | Alkylating agent for deuterium (B1214612) labeling | rsc.org |
| Hexafluoroisopropanol (HFIP) | Solvent to direct regioselective alkylation | nih.gov |
Strategies Employing Protecting Groups in Synthesis
The use of protecting groups is fundamental in the synthesis of this compound to ensure chemoselectivity wikipedia.org. Histidine has three reactive functional groups: the α-amino group, the carboxyl group, and the imidazole side chain. Each of these must be considered during a multi-step synthesis.
Amino Group Protection: The α-amino group is typically protected to prevent it from reacting during the alkylation of the imidazole ring. Common protecting groups for the amino group in peptide synthesis include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) peptide.comresearchgate.net. The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal protection strategies wikipedia.orgpeptide.com.
In one synthetic pathway, the α-amino group of histidine methyl ester is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and triethylamine (B128534) nih.gov. It was noted that this protection step can be non-specific, with the Boc group also adding to the N1 or N3 positions of the imidazole ring. However, subsequent treatment with a mild base like potassium carbonate can selectively cleave the Boc groups from the imidazole nitrogens, leaving the more stable amide-linked Boc group on the α-amino group intact nih.gov.
Carboxyl Group Protection: The carboxyl group is often protected as an ester, such as a methyl or benzyl (B1604629) ester, to prevent its participation in side reactions wikipedia.org. For example, L-histidine can be converted to its methyl ester hydrochloride salt by reacting it with sulfoxide (B87167) chloride in methanol (B129727) nih.gov. Benzyl esters are also common and can be removed by hydrogenolysis wikipedia.org.
Imidazole Ring Protection: The imidazole side chain can be protected to prevent acylation and reduce racemization during coupling reactions in peptide synthesis peptide.com. Commonly used protecting groups in Boc chemistry include 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom) peptide.com. In Fmoc chemistry, trityl-based groups like trityl (Trt), monomethoxytrityl (Mmt), and 4-methyltrityl (Mtt) are frequently used peptide.com. The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal.
Table 2: Common Protecting Groups in Histidine Synthesis
| Functional Group | Protecting Group | Abbreviation | Removal Conditions | Reference |
| α-Amino Group | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | nih.govpeptide.com |
| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | peptide.com |
| Carboxyl Group | Methyl ester | -Me | Acid or base hydrolysis | nih.govwikipedia.org |
| Carboxyl Group | Benzyl ester | -Bn | Hydrogenolysis | wikipedia.orgpeptide.com |
| Imidazole Ring | Tosyl | Tos | HF cleavage | peptide.com |
| Imidazole Ring | Trityl | Trt | Acid (e.g., TFA) | peptide.com |
Stereoselective Synthesis Approaches for Specific Isomers
Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-histidine is crucial during the synthesis of this compound. The starting material is typically the naturally occurring L-histidine, and it is important to prevent racemization, which can be catalyzed by the free N-pi in the imidazole moiety of the histidine sidechain, especially when the carboxyl group is activated for coupling reactions peptide.com.
Protecting the imidazole side chain is a key strategy to reduce racemization peptide.com. By protecting the imidazole nitrogen, its ability to catalyze the epimerization of the activated amino acid is diminished.
While the literature reviewed does not provide a specific, detailed stereoselective synthesis for this compound, general principles of stereoselective synthesis for amino acids are applicable. These include:
Use of Chiral Precursors: Starting with enantiomerically pure L-histidine is the most straightforward approach to obtaining the desired stereoisomer of the final product.
Mild Reaction Conditions: Employing mild reaction conditions for protection, alkylation, and deprotection steps helps to minimize the risk of racemization at the α-carbon.
Asymmetric Catalysis: In more complex syntheses, metal-catalyzed asymmetric reactions can be used to create chiral centers with high enantioselectivity acs.org. For derivatives of this compound, this could involve asymmetric hydrogenation or other transformations if the synthesis starts from an achiral precursor or involves the creation of new stereocenters acs.org.
The synthesis of related compounds, such as cis- and trans-2-substituted 3-hydroxypiperidines, has employed stereodivergent and highly stereoselective methods, such as NaBH4 reduction, to control diastereoselectivity beilstein-journals.org. Similar principles can be applied to control the stereochemistry of any modifications made to the 2-hydroxyethyl side chain if required.
Development as Chemical Probes for Biological Systems
This compound and its isotopically labeled analogues serve as important chemical probes, particularly as internal standards for quantitative analysis in biological systems . The alkylation of proteins, such as hemoglobin, by reactive electrophiles like ethylene (B1197577) oxide results in the formation of adducts, including this compound . The quantitative measurement of these adducts can serve as a biomarker for assessing exposure to such chemicals.
To achieve accurate quantification using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are essential. The synthesis of deuteriated analogues, such as N(τ)-(2-hydroxy[2H4]ethyl) histidine, provides a compound that is chemically identical to the analyte but has a different mass rsc.org. This allows for precise measurement by correcting for variations in sample preparation and instrument response.
The development of sensitive quantification methods, which may include derivatization to improve analytical properties, enhances the reliability and throughput of the analysis nih.gov. By using precisely synthesized this compound and its labeled counterparts as external or internal standards, it is possible to perform absolute quantification of these biomarkers in complex biological matrices like plasma nih.gov. This work is crucial for toxicology, clinical diagnostics, and understanding the mechanisms of action of alkylating agents nih.gov.
Computational and Theoretical Investigations of 3 2 Hydroxyethyl Histidine
Molecular Modeling and Simulation Studies of Formation and Interactions
Molecular modeling and simulation are essential computational techniques used to predict the structure and dynamics of molecules and their interactions with their environment. While specific molecular dynamics (MD) simulations on the formation of 3-(2-Hydroxyethyl)histidine are not extensively documented in the literature, studies on histidine and its derivatives provide a framework for understanding the potential interactions of this compound.
The histidine moiety is known for its versatility in molecular interactions, which can be explored through computational methods. Molecular dynamics simulations on histidine-containing peptides, for example, reveal how the imidazole (B134444) ring interacts with lipid bilayers, highlighting the importance of its protonation state and local environment. nih.gov The imidazole ring can participate in a variety of non-covalent interactions that are crucial for its function in biological systems. These interactions, which can be quantitatively studied using quantum chemical calculations, include:
Cation-π interactions: The imidazole ring can act as a π-motif in its neutral form or as a cation when protonated. d-nb.info
π-π stacking interactions: The neutral histidine ring can stack with other aromatic residues. d-nb.info
Hydrogen bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors.
Coordinate interactions: The nitrogen atoms can form coordinate bonds with metal cations. d-nb.info
Computational studies on the formation reaction, such as the alkylation of histidine by ethylene (B1197577) oxide, can be approached by modeling the reaction pathway. For instance, DFT calculations on the related reaction between ethylene oxide and methylamine (B109427) show that amine clusters can facilitate the reaction via zwitterionic intermediates, highlighting the importance of the reaction environment. nih.gov Similar mechanistic complexities would be expected for the reaction with the histidine imidazole ring.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms and predicting the regioselectivity of chemical reactions. The alkylation of histidine to form N-(2-Hydroxyethyl)histidine can occur at either the N-1 (Nπ) or N-3 (Nτ) position of the imidazole ring, leading to two different regioisomers.
DFT calculations have been successfully employed to elucidate the factors controlling this regioselectivity in analogous reactions. A study on the alkylation of histidine with a sulfur mustard analog, which also results in a hydroxyethyl-containing adduct, provides significant insight into the mechanism. nih.gov The challenge in synthesis is often the formation of a mixture of N-1 and N-3 isomers. nih.gov
In this study, DFT calculations were performed to understand the role of the solvent in directing the alkylation to a specific nitrogen atom. The calculations revealed that the choice of solvent has a profound impact on the activation energy barriers for the reaction at the N-1 versus the N-3 site. Specifically, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent was found to be critical in modulating the steric and electronic environment of the histidine imidazole ring to preferentially target one site over the other. nih.gov
The theoretical investigation, conducted at the M06-2X level of theory, predicted that HFIP significantly lowers the activation barrier for alkylation at the N-1 site compared to the N-3 site. nih.gov This prediction was subsequently validated experimentally, demonstrating the power of DFT in guiding synthetic strategies for the regioselective modification of histidine. nih.gov The table below summarizes the calculated free energy of activation in various solvents for the alkylation of the imidazole ring of histidine.
| Solvent | Activation Barrier at N-1 (kcal/mol) | Activation Barrier at N-3 (kcal/mol) |
|---|---|---|
| HFIP | 20.5 | 44.4 |
| MeOH | - | - |
| EtOH | - | - |
| THF | - | - |
| DCM | - | - |
| ACN | - | - |
Table 1: DFT-calculated free energy barriers (ΔG) for the N-alkylation of histidine's imidazole ring in various solvents. Data extracted from a study on a related thio-ethyl derivative, highlighting the significant effect of HFIP. nih.gov (Note: Specific values for other solvents were presented graphically in the source and are not tabulated here).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug design to predict the activity of novel compounds and to understand the structural features that are important for their biological function. nih.gov
While specific QSAR studies on this compound are not prominent, extensive QSAR modeling has been performed on related imidazole and histamine (B1213489) derivatives for various biological targets. nih.govnih.gov These studies provide a blueprint for how QSAR could be applied to derivatives of this compound.
The general workflow for a QSAR study involves several key steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is collected. The structures are typically divided into a training set for model development and a test set for model validation. jmchemsci.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, electronic, and physicochemical properties. imist.ma
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. imist.mascispace.com
Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation (using the test set). nih.gov
For instance, QSAR models have been developed for imidazole derivatives with antiviral activity against Human Cytomegalovirus (HCMV). nih.gov In such studies, predictive models were built using data from the literature and validated with external test sets, achieving good coefficients of determination (q² = 0.70-0.74). nih.gov Similarly, 3D-QSAR studies on benzimidazole (B57391) derivatives have been used to create models that guide the synthesis of new compounds with potential activity against enteroviruses. biointerfaceresearch.com These models often generate contour maps that visualize the regions where steric, electrostatic, or hydrophobic features are predicted to enhance or diminish activity, providing crucial insights for lead optimization. rjptonline.org
The application of these methodologies to a series of this compound derivatives could help in designing novel compounds with tailored biological activities by identifying the key molecular features that govern their function.
Future Research Directions and Unanswered Questions
Elucidation of Undiscovered Endogenous Pathways of 3-(2-Hydroxyethyl)histidine Formation
A pivotal unanswered question is whether this compound is formed endogenously in biological systems. Future research must prioritize the identification of potential biosynthetic routes, which could involve both enzymatic and non-enzymatic mechanisms. Investigations should consider the possibility of novel enzymatic activities, potentially from known enzyme families that catalyze modifications of amino acid side chains. For instance, enzymes analogous to those involved in other post-translational modifications of histidine, such as methylation and phosphorylation, could be explored for their capacity to hydroxyethylate the imidazole (B134444) ring.
Non-enzymatic pathways, possibly involving reactive oxygen species or other endogenous metabolites, should also be considered as potential sources of this compound. The search for these pathways will likely require sensitive analytical techniques capable of detecting and quantifying trace amounts of this compound in various biological matrices.
| Potential Endogenous Formation Pathways | Investigative Approaches | Key Considerations |
| Novel Enzymatic Synthesis | Enzyme assays with putative enzymes, gene knockout studies, isotopic labeling. | Identification of responsible genes and enzymes. |
| Non-Enzymatic Chemical Modification | In vitro studies with reactive metabolites, analysis of tissues under oxidative stress. | Identification of specific reactive species and reaction conditions. |
| Byproduct of Known Metabolic Pathways | Metabolomic analysis of related pathways, flux analysis. | Potential links to other metabolic networks. |
Comprehensive Mapping of Its Biological Interactome and Mechanistic Roles
Understanding the biological function of this compound necessitates a thorough mapping of its molecular interactions. The unique chemical properties of the hydroxyethylated imidazole side chain may mediate specific interactions with proteins, nucleic acids, or other small molecules. nih.govnih.govresearchgate.net Future studies should employ advanced proteomic techniques, such as affinity purification-mass spectrometry and proximity-dependent labeling, to identify proteins that bind to this compound.
Once interacting partners are identified, subsequent research should focus on elucidating the functional consequences of these interactions. This could involve investigating whether the modification alters protein structure, enzyme activity, or participation in signaling pathways. The diverse roles of the unmodified histidine in protein interactions, including cation-π, π-π stacking, and hydrogen bonding, provide a framework for hypothesizing how hydroxyethylation might modulate these interactions. nih.govnih.govresearchgate.net
Development of Advanced In Situ and Live-Cell Analytical Tools
To study the dynamics of this compound in its native cellular environment, the development of sophisticated analytical tools is paramount. This includes the creation of highly specific antibodies and molecular probes for its detection and visualization. Fluorescently labeled probes, for example, could enable real-time imaging of the compound's subcellular localization and trafficking in living cells. researchgate.netnih.govresearchgate.net
Furthermore, advancements in chemical proteomics and mass spectrometry imaging could provide spatial information on the distribution of this compound within tissues. researchgate.netnih.gov These tools will be instrumental in understanding the compound's dynamics in response to various physiological and pathological stimuli.
| Analytical Tool | Application | Potential Insights |
| Specific Monoclonal/Polyclonal Antibodies | Immunohistochemistry, Western Blotting, ELISA | Tissue and subcellular localization, quantification. |
| Fluorescent Molecular Probes | Live-cell imaging, flow cytometry | Real-time tracking, dynamic changes in concentration. researchgate.net |
| Advanced Mass Spectrometry Techniques | Mass spectrometry imaging, targeted proteomics | Spatial distribution in tissues, identification of modified proteins. |
Exploration of Its Significance in Uncharacterized Biological Systems
The biological significance of this compound may be more pronounced in specific organisms or environments that have yet to be extensively studied in this context. Marine invertebrates, for instance, are known for their unique metabolic pathways and production of a wide array of bioactive compounds. nih.gov Future research should include targeted metabolomic screening of a diverse range of organisms, particularly those from unique ecological niches, to identify potential natural sources of this compound.
Should this compound be discovered in such organisms, subsequent studies should aim to understand its physiological role. For example, in some marine species, histidine and its derivatives are involved in metal ion chelation and buffering against changes in pH. nih.gov Investigating whether this compound participates in similar processes could reveal novel biological functions.
Integration with Systems Biology and Multi-omics Approaches for Holistic Understanding
A comprehensive understanding of the role of this compound will ultimately require its integration into the broader context of cellular and organismal biology. Systems biology approaches, combining genomics, transcriptomics, proteomics, and metabolomics, will be essential for constructing a holistic picture of its function. nih.gov For example, by correlating the levels of this compound with changes in gene expression and protein abundance, researchers can begin to formulate hypotheses about its regulatory roles.
Multi-omics studies can help to place this compound within metabolic and signaling networks, revealing its upstream regulatory pathways and downstream functional effects. This integrated approach will be crucial for moving beyond the identification of individual components to a true understanding of the compound's systemic importance in health and disease.
| Omics Approach | Data Generated | Potential for Integration |
| Genomics | Identification of genes potentially involved in its metabolism. | Correlation with genetic variations and disease susceptibility. |
| Transcriptomics | Changes in gene expression in response to varying levels of the compound. | Identification of regulated pathways. |
| Proteomics | Identification of interacting proteins and post-translationally modified sites. | Elucidation of molecular mechanisms. |
| Metabolomics | Quantification of the compound and related metabolites. | Placement within metabolic networks. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for producing 3-(2-Hydroxyethyl)histidine in laboratory settings?
- Methodological Answer : The synthesis involves reacting protected histidine derivatives (e.g., Nτ-protected histidine) with alkylating agents such as 2-benzyloxyethyl toluene-p-sulphonate under controlled alkaline conditions. Post-reaction, deprotection using catalytic hydrogenation (e.g., Pd/C in H₂) yields the final product. Purification is typically achieved via column chromatography or recrystallization to ensure high purity .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Characterization should combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regioselective alkylation (e.g., shifts at imidazole C3 and ethyl hydroxy groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₃N₃O₃).
- Infrared Spectroscopy (IR) : Detection of O-H stretching (~3200 cm⁻¹) and imidazole ring vibrations .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Segregate chemical waste and neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How does pH influence the stability of this compound derivatives in aqueous solutions, and what experimental controls are recommended?
- Methodological Answer :
- Instability Mechanism : The compound undergoes pH-dependent hydrolysis, with maximum degradation at pH 8 (half-life ~5 hours). This is attributed to general acid-base catalysis, where deprotonation of the hydroxyethyl group accelerates nucleophilic attack on adjacent bonds .
- Mitigation Strategies :
- Use buffered solutions (e.g., citrate buffer at pH 4–6) to minimize hydrolysis.
- Conduct stability assays at 4°C to slow degradation kinetics.
- Monitor degradation via HPLC with UV detection (λ = 254 nm) .
Q. What role does this compound play in DNA adduct formation, and how can these adducts be studied in mutagenesis research?
- Methodological Answer :
- Adduct Formation : The compound forms covalent adducts with DNA bases (e.g., deoxycytidine) via alkylation, mimicking lesions caused by carcinogens like vinyl chloride. These adducts disrupt base pairing, leading to replication errors .
- Study Design :
- Oligonucleotide Incorporation : Use phosphoramidite chemistry to insert 3-(2-Hydroxyethyl) adducts into synthetic DNA strands.
- Mutagenesis Assays : Transfect adduct-containing plasmids into repair-deficient bacterial strains (e.g., E. coli XL1-Blue) and quantify mutation rates via Sanger sequencing .
Q. What advanced analytical techniques are optimal for detecting this compound adducts in biological matrices like serum albumin?
- Methodological Answer :
- Sample Preparation : Digest albumin with proteases (e.g., pronase) to isolate adducts. Enrich using solid-phase extraction (SPE) with C18 cartridges .
- Detection :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for transitions like m/z 253 → 170 (collision energy = 20 eV).
- Quantitation : Use isotopically labeled internal standards (e.g., ²H₄-3-(2-Hydroxyethyl)histidine) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
